(R)-1-(4-Chloropyridin-3-yl)ethanol (R)-1-(4-Chloropyridin-3-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 949003-66-1
VCID: VC5070985
InChI: InChI=1S/C7H8ClNO/c1-5(10)6-4-9-3-2-7(6)8/h2-5,10H,1H3/t5-/m1/s1
SMILES: CC(C1=C(C=CN=C1)Cl)O
Molecular Formula: C7H8ClNO
Molecular Weight: 157.6

(R)-1-(4-Chloropyridin-3-yl)ethanol

CAS No.: 949003-66-1

Cat. No.: VC5070985

Molecular Formula: C7H8ClNO

Molecular Weight: 157.6

* For research use only. Not for human or veterinary use.

(R)-1-(4-Chloropyridin-3-yl)ethanol - 949003-66-1

Specification

CAS No. 949003-66-1
Molecular Formula C7H8ClNO
Molecular Weight 157.6
IUPAC Name (1R)-1-(4-chloropyridin-3-yl)ethanol
Standard InChI InChI=1S/C7H8ClNO/c1-5(10)6-4-9-3-2-7(6)8/h2-5,10H,1H3/t5-/m1/s1
Standard InChI Key YEAHSGXGXCOVHG-RXMQYKEDSA-N
SMILES CC(C1=C(C=CN=C1)Cl)O

Introduction

Chemical and Structural Properties

Molecular Characteristics

The molecular formula of (R)-1-(4-Chloropyridin-3-yl)ethanol is C₇H₈ClNO, with a molecular weight of 173.60 g/mol. Its structure combines a pyridine heterocycle with chlorine and hydroxymethyl substituents, creating a polar molecule with moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) . The (R)-enantiomer’s stereocenter at the ethanol-bearing carbon introduces chirality, which is critical for interactions with biological targets.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₈ClNO
Molecular Weight173.60 g/mol
Boiling Point245–250°C (estimated)
SolubilityEthanol: >50 mg/mL; Water: <1 mg/mL
Optical Rotation (α)+15.2° (c = 1, MeOH)

These properties are derived from structural analogs such as (R)-1-(3-Chloropyridin-4-yl)ethanol (CAS 1372452-57-7), which shares similar stereochemical and functional group features .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for characterizing this compound. The ¹H-NMR spectrum (400 MHz, DMSO-d₆) of a related analog, (R)-1-(3-Chloropyridin-4-yl)ethanol, shows distinct signals:

  • δ 8.69 (dd, J = 2.3, 5.6 Hz, 1H, pyridine-H)

  • δ 4.90 (q, J = 6.5 Hz, 1H, CH-OH)

  • δ 1.40 (d, J = 6.5 Hz, 3H, CH₃) .

The ESI-MS typically exhibits a molecular ion peak at m/z 174.05 ([M + H]⁺), consistent with the molecular formula.

Synthesis and Stereochemical Control

Key Synthetic Routes

The synthesis of (R)-1-(4-Chloropyridin-3-yl)ethanol involves asymmetric reduction or resolution strategies to achieve enantiomeric purity. A representative pathway, adapted from methods used for analogous chloropyridine alcohols, includes:

  • Friedel-Crafts Acylation: Introduction of an acetyl group to 4-chloropyridine via reaction with acetic anhydride in the presence of Lewis acids like AlCl₃.

  • Asymmetric Reduction: Catalytic hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) to reduce the ketone intermediate to the (R)-alcohol with high enantiomeric excess (ee >98%) .

Example Procedure:

A mixture of 4-chloropyridin-3-yl methyl ketone (5.0 g) and [(R)-BINAP-RuCl₂] catalyst (0.1 mol%) in methanol was hydrogenated at 50°C under 50 bar H₂ pressure for 24 hours. The crude product was purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield (R)-1-(4-Chloropyridin-3-yl)ethanol (4.2 g, 84%) with 99% ee .

Chirality and Resolution Challenges

Achieving high enantiopurity is critical for pharmaceutical applications. Kinetic resolution via lipase-catalyzed acetylation has been explored for related compounds, where the (R)-enantiomer is selectively acetylated, leaving the (S)-enantiomer unreacted for separation.

Comparative Analysis with Structural Analogs

Table 2: Structural Analogs and Key Differences

Compound NameCAS NumberSubstituent PositionFunctional Group
(R)-1-(4-Chloropyridin-3-yl)ethanolN/A4-Cl, 3-CH₂OHSecondary alcohol
(R)-1-(3-Chloropyridin-4-yl)ethanol1372452-57-73-Cl, 4-CH₂OHSecondary alcohol
(R)-1-(2-Chloropyridin-3-yl)ethanolN/A2-Cl, 3-CH₂OHSecondary alcohol

The position of chlorine and hydroxyl groups significantly influences reactivity and biological activity. For example, 4-chloro substitution on pyridine enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution reactions .

Challenges and Future Directions

Synthetic Optimization

Current methods rely on expensive chiral catalysts or multistep resolutions. Future research could explore biocatalytic approaches using alcohol dehydrogenases for greener, scalable production .

Pharmacological Profiling

While chloropyridine derivatives show promise in antiviral contexts, detailed mechanistic studies on (R)-1-(4-Chloropyridin-3-yl)ethanol are lacking. In vitro assays against viral proteases and cellular toxicity profiling are essential next steps .

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